N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Structural Studies and Co-Crystal Formation
Research on quinoline derivatives with amide bonds, similar in structure to the compound , has shown their ability to form co-crystals with aromatic diols. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Karmakar et al., 2009).
Anti-Angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound containing a metal-chelating hydroxamate group similar to the target compound, was identified as a potent inhibitor of aminopeptidase N (APN), displaying anti-angiogenic activity at low micromolar concentrations (Jiyong Lee et al., 2005). This suggests the potential for similar compounds to be explored for their effects on angiogenesis, which is crucial for cancer research and therapy.
Agricultural Applications
The effects of naphthalene acetamide, along with other compounds, on improving fruit yield and quality in date palm cultivation have been explored, indicating potential agricultural applications. Such research focuses on the regulation of plant growth and development, potentially applicable to the compound (Tavakoli & Rahemi, 2014).
Molecular Property Studies for Drug Design
Density functional theory (DFT) studies on acetamide derivatives, targeting their local molecular properties for anti-HIV drug development, show the importance of such compounds in medicinal chemistry. These studies help in understanding the reactivity and interaction of these molecules with biological targets (Oftadeh et al., 2013).
Synthesis and Evaluation of Antiproliferative Activities
The synthesis of N-(naphthalen-2-yl)acetamide and derivatives bearing quinolin-2(1H)-one and their evaluation for antiproliferative activities against various cancer cell lines highlight the therapeutic potential of such compounds in oncology (I‐Li Chen et al., 2013).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical substances with appropriate safety measures. If you’re planning to synthesize or work with this compound, please ensure you understand the safety implications and have the necessary training and equipment.
properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)24(18(3)4)15-8-7-14-23-22(25)16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOYAFRDOIZRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide |
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